2-(2-Nitro-benzoyl)-3-phenyl-oxirane
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Overview
Description
2-(2-Nitro-benzoyl)-3-phenyl-oxirane is an organic compound that features a nitrobenzoyl group and a phenyl group attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-benzoyl)-3-phenyl-oxirane typically involves the reaction of 2-nitrobenzoyl chloride with phenyl oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitro-benzoyl)-3-phenyl-oxirane can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron in acidic media.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Scientific Research Applications
2-(2-Nitro-benzoyl)-3-phenyl-oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxirane rings.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitro-benzoyl)-3-phenyl-oxirane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The oxirane ring can act as an electrophile, reacting with nucleophiles to form substituted products. These interactions can affect biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrobenzoyl)-oxirane: Lacks the phenyl group, resulting in different reactivity and applications.
3-Phenyl-oxirane:
Uniqueness
2-(2-Nitro-benzoyl)-3-phenyl-oxirane is unique due to the presence of both the nitrobenzoyl and phenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
69511-68-8 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(2-nitrophenyl)-(3-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C15H11NO4/c17-13(11-8-4-5-9-12(11)16(18)19)15-14(20-15)10-6-2-1-3-7-10/h1-9,14-15H |
InChI Key |
LDLPMXJWICTZLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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